4-[(oxetan-3-yl)amino]phenol
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Description
“4-[(oxetan-3-yl)amino]phenol” is a chemical compound with the molecular formula C9H11NO2 . It is a derivative of phenol, which is an aromatic compound commonly used in chemical laboratories .
Synthesis Analysis
The synthesis of compounds similar to “4-[(oxetan-3-yl)amino]phenol” often involves the use of arylboronic acids in ethanol, with aqueous hydrogen peroxide as the oxidant . A wide range of arylboronic acids can be transformed into substituted phenols under simple and convenient conditions .Molecular Structure Analysis
The molecular structure of “4-[(oxetan-3-yl)amino]phenol” includes an oxetane ring, which is a four-membered cyclic ether . This structure contains a total of 22 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 aromatic hydroxyl, 1 ether (aliphatic), and 1 Oxetane .Chemical Reactions Analysis
Phenols, such as “4-[(oxetan-3-yl)amino]phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel-Crafts reactions . The hydroxyl group in phenol is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis of 4-[(oxetan-3-yl)amino]phenol can be achieved through a two-step process. The first step involves the synthesis of 3-(oxetan-3-yl)aniline, which is then reacted with phenol in the second step to yield the final product.", "Starting Materials": [ "3-bromoaniline", "3-hydroxypropionaldehyde", "Sodium borohydride", "Phenol", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 3-(oxetan-3-yl)aniline", "a. Dissolve 3-bromoaniline in ethanol and add sodium borohydride slowly with stirring.", "b. Add 3-hydroxypropionaldehyde dropwise to the reaction mixture and stir for 24 hours at room temperature.", "c. Quench the reaction with hydrochloric acid and extract the product with diethyl ether.", "d. Wash the organic layer with sodium hydroxide solution and dry over anhydrous magnesium sulfate.", "e. Purify the product by column chromatography to obtain 3-(oxetan-3-yl)aniline.", "Step 2: Synthesis of 4-[(oxetan-3-yl)amino]phenol", "a. Dissolve 3-(oxetan-3-yl)aniline and phenol in ethanol and add hydrochloric acid dropwise with stirring.", "b. Heat the reaction mixture to reflux for 24 hours.", "c. Cool the reaction mixture and extract the product with diethyl ether.", "d. Wash the organic layer with sodium hydroxide solution and dry over anhydrous magnesium sulfate.", "e. Purify the product by column chromatography to obtain 4-[(oxetan-3-yl)amino]phenol." ] } | |
CAS RN |
1512044-16-4 |
Product Name |
4-[(oxetan-3-yl)amino]phenol |
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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